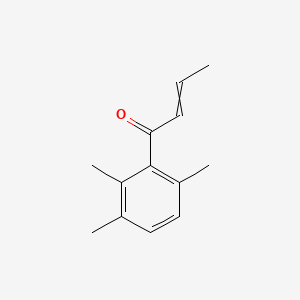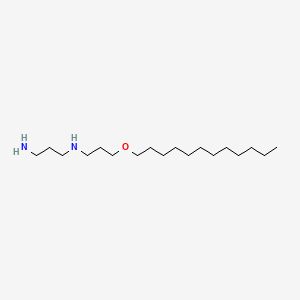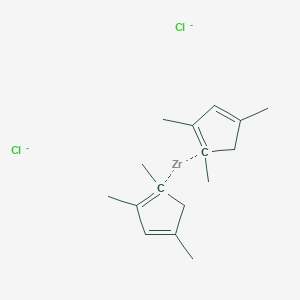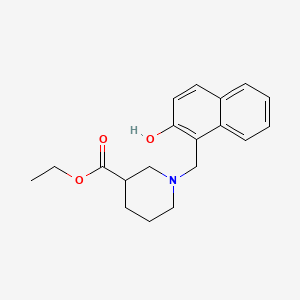
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride is a chemical compound that belongs to the benzophenone class. Benzophenones are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound, in particular, is characterized by its unique structure, which includes a diethylaminomethyl group and a methoxy group attached to the benzophenone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where 4-methoxybenzoyl chloride reacts with diethylamine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Another method involves the Mannich reaction, where 4-methoxybenzophenone is reacted with formaldehyde and diethylamine. This reaction is usually catalyzed by an acid, such as hydrochloric acid, and is carried out at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in industrial production to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxybenzophenone derivatives.
Reduction: The carbonyl group in the benzophenone core can be reduced to form benzhydrol derivatives.
Substitution: The diethylaminomethyl group can undergo nucleophilic substitution reactions, where the diethylamine moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Hydroxybenzophenone derivatives.
Reduction: Benzhydrol derivatives.
Substitution: Various substituted benzophenone derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives are being investigated for their ability to interact with specific biological targets, such as enzymes and receptors.
Industry: It is used in the production of UV-absorbers, dyes, and fragrances. Its ability to absorb UV light makes it a valuable component in sunscreens and other protective coatings.
Wirkmechanismus
The mechanism of action of 3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride involves its interaction with specific molecular targets. The diethylaminomethyl group can interact with biological receptors, leading to changes in cellular signaling pathways. The methoxy group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
At the molecular level, the compound can inhibit the activity of certain enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can lead to changes in the metabolism of other compounds, making it a potential candidate for drug-drug interaction studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxybenzophenone: Lacks the diethylaminomethyl group, making it less versatile in terms of chemical reactivity.
3,4-Dimethoxybenzophenone: Contains an additional methoxy group, which can alter its chemical and biological properties.
3,4-Dimethoxyphenethylamine: A related compound with a different core structure, used in the synthesis of various pharmaceuticals.
Uniqueness
3-Diethylaminomethyl-4-methoxybenzophenone hydrochloride is unique due to the presence of both the diethylaminomethyl and methoxy groups. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
58324-22-4 |
|---|---|
Molekularformel |
C19H24ClNO2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
(5-benzoyl-2-methoxyphenyl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H23NO2.ClH/c1-4-20(5-2)14-17-13-16(11-12-18(17)22-3)19(21)15-9-7-6-8-10-15;/h6-13H,4-5,14H2,1-3H3;1H |
InChI-Schlüssel |
SMRVYVOMZKMSQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2)OC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


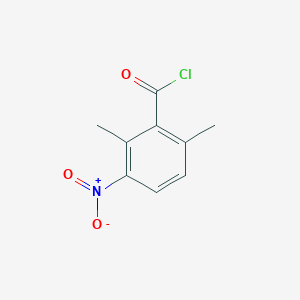

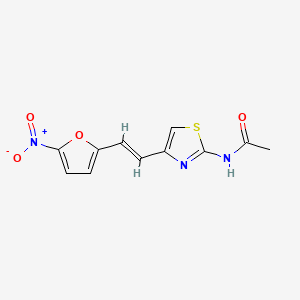
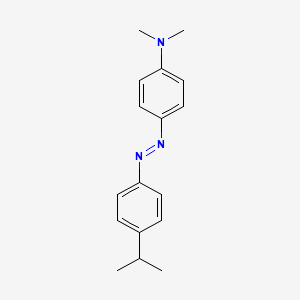

![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)
![2-[(Propan-2-ylideneamino)oxy]hexan-1-ol](/img/structure/B13752646.png)
